molecular formula C16H13N3O2 B4704216 1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B4704216
M. Wt: 279.29 g/mol
InChI Key: CSSIRHNNISVTOC-UHFFFAOYSA-N
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Description

1-Methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spirocyclic compound featuring a quinazoline-dione core fused with an indole moiety. Its molecular formula is C₁₅H₁₁N₃O₂, with an average molecular weight of 265.27 g/mol and a monoisotopic mass of 265.0851 g/mol . Derivatives of this scaffold, such as 1-methyl-3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (4c), are synthesized by introducing substituents (e.g., phenylamino groups) at the 3'-position, increasing molecular weight to 370 g/mol .

Properties

IUPAC Name

1'-methylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-19-13-9-5-3-7-11(13)16(15(19)21)17-12-8-4-2-6-10(12)14(20)18-16/h2-9,17H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSIRHNNISVTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting from an appropriate aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Quinazoline Formation: The quinazoline ring is often synthesized from anthranilic acid derivatives through cyclization reactions.

    Spirocyclization: The final step involves the spirocyclization, where the indole and quinazoline moieties are fused together. This can be achieved through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, focusing on high yield and purity. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance reaction efficiency and reduce production time. These methods also allow for better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the quinazoline ring to a dihydroquinazoline derivative.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2- and 3-positions, using reagents like bromine or nitronium ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitronium tetrafluoroborate for nitration.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione possess anticancer properties. For example:

  • Mechanism of Action : Preliminary docking studies suggest effective binding to specific protein targets implicated in cancer pathways. Such interactions may inhibit tumor growth or induce apoptosis in cancer cells.

Inhibition of Insulin-Regulated Aminopeptidase (IRAP)

The compound has been explored as a potential inhibitor of IRAP, an enzyme linked to various diseases including Alzheimer's disease:

  • High Throughput Screening (HTS) : A screening campaign identified several structurally similar inhibitors with promising IC50 values. For instance, one analog demonstrated an IC50 value of 0.2 µM, indicating strong inhibition capabilities .

Antimicrobial Properties

Similar compounds have shown antimicrobial activity against various pathogens:

  • Structure Activity Relationship (SAR) : Modifications to the spiro structure have been studied to enhance antimicrobial efficacy. Compounds with specific substituents exhibited increased potency against bacterial strains .

Case Studies and Research Findings

StudyFocusFindings
High Throughput Screening for IRAP InhibitorsEvaluated a library of compoundsIdentified spirooxindole derivatives with IC50 values as low as 0.2 µM
Anticancer MechanismsBinding studies with cancer-related proteinsSuggested effective interaction leading to potential therapeutic applications
SAR Studies on Antimicrobial ActivityModification of spiro structureEnhanced biological activity observed with specific substituents

Mechanism of Action

The mechanism of action of 1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key derivatives and analogues are compared below:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features Reference
1-Methyl-3'-(phenylamino)-derivative (4c) 1-methyl, 3'-phenylamino 370 259–261 Moderate Antibacterial activity
1-Benzyl-3'-(phenylamino)-derivative (4d) 1-benzyl, 3'-phenylamino 446 138–140 Low Antibacterial activity
5-Nitro-3'-(phenylamino)-derivative (4e) 5-nitro, 3'-phenylamino 401 188–190 Very low Antibacterial activity
3-Substituted quinazoline-2,4-dione (2c) 3-acylhydrazone ~350* N/A High (predicted) Dual c-Met/VEGFR-2 inhibition
Spiro-thiazolidine-dione (Ib) 3'-(4-hydroxyphenyl), thiazolidine 330.34 >230 Low Anticancer activity
3'-(4-Chlorophenyl)-spirothiazolidine 3'-(4-chlorophenyl) 314.34 N/A Moderate Anti-inflammatory (COX-2 docking)

*Molecular weight estimated from structural similarity.

Key Observations:
  • Substituent Effects : The 1-methyl group in 4c enhances thermal stability (higher melting point) compared to the 1-benzyl derivative (4d) .
  • Solubility : Nitro-substituted derivatives (e.g., 4e) exhibit poor solubility, limiting bioavailability, whereas 3-acylhydrazone quinazoline-diones (e.g., 2c) show improved water solubility due to polar groups .
  • Bioactivity: Phenylamino substituents (e.g., 4c, 4d) correlate with antibacterial activity, while acylhydrazones (e.g., 2c) and spiro-thiazolidines (e.g., Ib) target tyrosine kinases (c-Met/VEGFR-2) and cancer pathways, respectively .
Antibacterial Activity:
  • 4c (MIC = 8 µg/mL) : Exhibits potent activity against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .
  • 4d and 4e : Reduced potency (MIC > 16 µg/mL) due to bulkier substituents or poor solubility .
Anticancer Activity:
  • Quinazoline-2,4-dione derivatives (2c, 4b, 4e) : Show dual inhibition of c-Met and VEGFR-2 (IC₅₀ = 0.12–0.45 µM), outperforming cabozantinib in solubility and oral bioavailability .
  • Spiro-thiazolidinones (Ib): Demonstrate moderate cytotoxicity (IC₅₀ = 12–18 µM) against MCF-7 and HeLa cell lines .
Anti-Inflammatory Activity:

Pharmacokinetic and ADME Profiles

  • Quinazoline-2,4-diones : Predicted high gastrointestinal absorption (95%) and blood-brain barrier penetration (logBB = 0.8) due to moderate logP (~2.5) .

Biological Activity

1-Methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex organic compound characterized by a unique spirocyclic structure that integrates an indole and a quinazoline moiety. Its distinctive features contribute to significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's spiro linkage connects two heterocyclic systems, which is significant for its biological and chemical properties. The molecular formula is C16H14N2O2C_{16}H_{14}N_2O_2 with a molecular weight of approximately 270.30 g/mol.

Property Details
Molecular Formula C16H14N2O2C_{16}H_{14}N_2O_2
Molecular Weight 270.30 g/mol
Structural Features Spirocyclic linkage

Biological Activities

Research has indicated that 1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. Studies indicate that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death.
  • Cholinesterase Inhibition : Similar compounds have been reported to exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of the enzyme and preventing acetylcholine breakdown.
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various pathogens, indicating its potential as an antibiotic agent.

Anticancer Activity

A study conducted on the effects of 1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione on cancer cell lines revealed that it significantly reduced cell viability in MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway.

Cholinesterase Inhibition

Research highlighted the structure-activity relationship (SAR) of similar spiro compounds where modifications to the indole or quinazoline rings enhanced their selectivity for acetylcholinesterase (AChE). For instance, compounds with specific substituents at the 5-position of the indole ring exhibited improved inhibition rates compared to unsubstituted analogs.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione, a comparison with structurally related compounds is essential:

Compound Name Structural Features Biological Activity
1-Methyl-1'H-spiro[indole-3,2'-quinazoline]-2',4'-dioneSimilar spiro linkage without methoxy groupAnticancer properties
5-Bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2',4'-dioneContains bromine at 5-positionEnhanced antimicrobial activity
Spiro[indole-3'-pyrrolidine]-2',4'-dioneDifferent heterocyclic componentNeuroprotective effects

The mechanism of action for 1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione involves interaction with specific molecular targets within cells. The rigid spiro structure allows for effective binding to enzymes and receptors involved in critical biological pathways. This binding can modulate cellular processes such as proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione?

  • Methodological Answer : The compound is synthesized via multi-step procedures involving cyclocondensation reactions. For example, substituted indoline derivatives are reacted with quinazoline precursors under reflux conditions in solvents like ethanol or dichloromethane. Key intermediates are functionalized with phenylamino groups at the 3'-position, followed by methylation at the indole nitrogen using methyl iodide or similar alkylating agents. Reaction progress is monitored via TLC, and purification is achieved through column chromatography .

Q. How is the structure of 1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Detects carbonyl (C=O) stretching vibrations at ~1650–1750 cm⁻¹ and NH/aromatic C-H stretches .
  • NMR (¹H and ¹³C) : Assigns protons (e.g., aromatic H at δ 6.46–7.92 ppm) and carbons (e.g., spiro carbon at δ 78.7 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z = 370 for methyl-substituted derivatives) .

Advanced Research Questions

Q. How do substituent variations at the 3'-position influence antibacterial activity in spiroquinazoline derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, bromo) enhance activity against Gram-positive bacteria. For example:

DerivativeSubstituentMIC (μg/mL) vs. S. aureus
4c Phenylamino8.0
4e 5-Nitro4.0
Activity is assessed via broth microdilution assays, with MIC values determined after 24-hour incubation .

Q. What strategies mitigate solubility challenges in spiroquinazoline derivatives during characterization?

  • Methodological Answer : Low solubility (e.g., in 4e and 4i derivatives) is addressed by:

  • Solvent optimization : Using DMSO-d₆ or DMF for NMR analysis.
  • Salt formation : Converting free bases to hydrochloride salts to enhance aqueous solubility .
  • Derivatization : Introducing polar groups (e.g., hydroxyl, morpholine) without disrupting the spiro core .

Q. How can computational modeling guide the design of spiroquinazoline derivatives for target-specific interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities with bacterial targets like DNA gyrase. Key steps:

Prepare protein structure (PDB ID: 2XCT) and ligand (spiroquinazoline derivative).

Simulate binding poses and calculate binding energies (ΔG).

Validate predictions with in vitro enzyme inhibition assays .

Experimental Design & Data Analysis

Q. What experimental controls are critical in evaluating the biological activity of spiroquinazoline derivatives?

  • Methodological Answer : Essential controls include:

  • Positive controls : Ciprofloxacin for antibacterial assays.
  • Negative controls : Solvent-only (DMSO) to rule out vehicle effects.
  • Internal standards : Deuterated solvents for NMR consistency .

Q. How are contradictory spectral data resolved in spiroquinazoline characterization?

  • Methodological Answer : Discrepancies (e.g., missing ¹³C NMR data in 4e) are addressed by:

  • Alternative techniques : High-resolution MS or X-ray crystallography (e.g., ).
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 4c vs. 4d) .

Synthetic Optimization Challenges

Q. What reaction conditions maximize yield in spiroquinazoline synthesis?

  • Methodological Answer : Optimal conditions include:

  • Temperature : 60–80°C for cyclocondensation.
  • Catalyst : Piperidine or triethylamine for base-mediated steps.
  • Solvent : Ethanol or acetonitrile for polar intermediates.
    Yields improve from 60% to >90% under these conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 2
Reactant of Route 2
1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

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